molecular formula C22H27FN2O2 B5632121 N-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidin-3-ylbenzamide

N-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidin-3-ylbenzamide

Cat. No. B5632121
M. Wt: 370.5 g/mol
InChI Key: DCRCDRKGJUGMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidin-3-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of novel drugs. This compound belongs to the class of piperidine derivatives and has been extensively studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidin-3-ylbenzamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is important for proper cognitive function. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function, memory, and learning ability in animal models. This compound has also been found to have antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidin-3-ylbenzamide in lab experiments include its potency, selectivity, and low toxicity. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidin-3-ylbenzamide. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of other diseases such as cancer and inflammation. Additionally, further studies can be conducted to improve the solubility and bioavailability of this compound, which can increase its effectiveness in lab experiments and potential use as a drug.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidin-3-ylbenzamide involves the reaction of 2-fluorobenzylamine with 2-methoxyethylamine and 4-piperidin-3-ylbenzoic acid in the presence of a coupling agent. The reaction yields the desired product, which can be purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

N-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidin-3-ylbenzamide has been extensively studied for its various scientific research applications. It has been found to be a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(2-methoxyethyl)-4-piperidin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2/c1-27-14-13-25(16-20-5-2-3-7-21(20)23)22(26)18-10-8-17(9-11-18)19-6-4-12-24-15-19/h2-3,5,7-11,19,24H,4,6,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRCDRKGJUGMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CC=C1F)C(=O)C2=CC=C(C=C2)C3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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